1-[(Butylsulfanyl)methyl]-4-chlorobenzene
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Overview
Description
1-[(Butylsulfanyl)methyl]-4-chlorobenzene is an organic compound with the molecular formula C11H15ClS It is characterized by a butylsulfanyl group attached to a benzene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Butylsulfanyl)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with butyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(Butylsulfanyl)methyl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, alkoxides, typically in the presence of a base.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Substitution: Amino or alkoxy derivatives.
Reduction: Dechlorinated or modified butylsulfanyl derivatives.
Scientific Research Applications
1-[(Butylsulfanyl)methyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Butylsulfanyl)methyl]-4-chlorobenzene involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chlorine atom may also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
- 1-[(Methylsulfanyl)methyl]-4-chlorobenzene
- 1-[(Ethylsulfanyl)methyl]-4-chlorobenzene
- 1-[(Propylsulfanyl)methyl]-4-chlorobenzene
Comparison: 1-[(Butylsulfanyl)methyl]-4-chlorobenzene is unique due to the length of its butylsulfanyl group, which can influence its solubility, reactivity, and interactions compared to shorter alkylsulfanyl analogs. The presence of the chlorine atom also adds to its distinct chemical behavior .
Properties
CAS No. |
78985-17-8 |
---|---|
Molecular Formula |
C11H15ClS |
Molecular Weight |
214.76 g/mol |
IUPAC Name |
1-(butylsulfanylmethyl)-4-chlorobenzene |
InChI |
InChI=1S/C11H15ClS/c1-2-3-8-13-9-10-4-6-11(12)7-5-10/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
STLHYQXGDWEHCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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